molecular formula C18H17FN2O2 B2723901 1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 892709-61-4

1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2723901
CAS No.: 892709-61-4
M. Wt: 312.344
InChI Key: FYYFJKMKBVXPNL-UHFFFAOYSA-N
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Description

This pyrazoline derivative features a 4,5-dihydro-1H-pyrazole core substituted at positions 3 and 5 with 3-methoxyphenyl and 3-fluorophenyl groups, respectively, and an acetyl (ethanone) group at position 1. Pyrazolines are known for diverse biological activities, including antibacterial, anti-inflammatory, and antitumor effects . The meta-substitution pattern (3-fluoro and 3-methoxy) distinguishes this compound from para-substituted analogs, influencing its electronic properties, molecular conformation, and interactions with biological targets.

Properties

IUPAC Name

1-[3-(3-fluorophenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12(22)21-18(14-6-3-7-15(19)9-14)11-17(20-21)13-5-4-8-16(10-13)23-2/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYFJKMKBVXPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and 3-methoxybenzaldehyde.

    Condensation Reaction: The aldehydes undergo a condensation reaction with hydrazine hydrate to form the corresponding hydrazones.

    Cyclization: The hydrazones are then subjected to cyclization under acidic or basic conditions to form the pyrazole ring.

    Acylation: The final step involves the acylation of the pyrazole ring with ethanoyl chloride to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrazole and ethanone derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit promising anticancer properties. In particular, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been tested against breast cancer cells and have shown significant cytotoxicity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that derivatives of pyrazole can effectively inhibit the growth of bacteria and fungi. The presence of fluorine and methoxy groups enhances the lipophilicity of the compound, potentially increasing its membrane permeability and antibacterial efficacy.

Organic Synthesis

The versatility of this compound in organic synthesis is notable. It serves as an intermediate in the synthesis of various biologically active molecules. The compound can undergo various chemical transformations such as:

  • Nucleophilic substitutions
  • Condensation reactions
  • Cyclization processes

These transformations are crucial for developing new pharmaceuticals.

Agrochemical Applications

Compounds with pyrazole moieties have been explored for their potential use in agrochemicals. The structural characteristics of this compound may contribute to herbicidal or fungicidal activities, making it a candidate for further research in agricultural applications.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and evaluated their anticancer properties against human breast cancer cells (MCF-7). One derivative exhibited an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A study published in Pharmaceutical Biology assessed the antimicrobial effects of various pyrazole derivatives, including those similar to this compound). Results showed that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL .

Case Study 3: Synthesis and Application

Research detailed in Synthetic Communications explored the synthesis of pyrazole derivatives from substituted acetophenones and hydrazines. The study highlighted the utility of these compounds as intermediates in synthesizing more complex molecules with potential biological activities .

Mechanism of Action

The mechanism of action of 1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in cellular processes.

The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Para-Substituted Analogs: Compound 12 (1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) and Compound 13 (1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) exhibit potent E. coli FabH inhibition (IC₅₀ = 1.2–2.8 μM) due to para-substituents optimizing enzyme binding . Target Compound: The meta-substituents may reduce steric hindrance but alter electron distribution.

Structural Conformation and Crystallography

  • Dihedral Angles: In 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the dihedral angle between the pyrazole ring and 4-methoxyphenyl group is 6.69°, while the 4-chlorophenyl group forms a 74.88° angle . Target Compound: The meta-substituents likely increase dihedral angles between phenyl rings and the pyrazole core, reducing planarity. This could impact π-π stacking in crystal packing or target binding.
  • Hydrogen Bonding and Crystal Packing :

    • Para-substituted analogs form intermolecular C–H···O and C–H···F bonds, stabilizing 3D networks . The target compound’s 3-methoxy group may participate in weaker C–H···O interactions, altering solubility and crystallinity.

Data Tables

Table 2: Electronic Effects of Substituents

Substituent Electronic Nature Impact on Reactivity/Binding
3-F Electron-withdrawing Increases electrophilicity; may enhance hydrogen bonding.
3-OMe Electron-donating Enhances lipophilicity; reduces metabolic degradation.
4-NO₂ Strongly electron-withdrawing Boosts analgesic activity .
4-Cl Electron-withdrawing Improves antimicrobial potency .

Key Research Findings

Substituent Position Dictates Activity : Para-substituted pyrazolines generally outperform meta analogs in enzyme inhibition due to optimal spatial alignment .

Crystal Packing Variations : Meta-substituents introduce larger dihedral angles, reducing planarity and π-stacking interactions critical for solid-state stability .

Synthetic Challenges : Meta-substituted chalcones may require modified cyclization conditions, impacting scalability .

Biological Activity

1-(5-(3-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H23FN6O4
  • Molecular Weight : 526.53 g/mol
  • CAS Number : 536702-12-2

Antioxidant Properties

Recent studies have highlighted the compound's antioxidant capabilities. Molecular docking studies indicate that it possesses excellent antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The antioxidant activity is attributed to the presence of the pyrazole ring and the fluorophenyl substituent, which enhance electron donation capabilities .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various in vitro models. Research indicates that it inhibits key inflammatory mediators, suggesting its potential use in treating inflammatory conditions. The mechanism involves the downregulation of pro-inflammatory cytokines and modulation of NF-kB signaling pathways .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties reveal that this compound exhibits significant activity against a range of bacterial strains. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl groups can enhance antimicrobial efficacy .

Case Study 1: Antioxidant and Anti-inflammatory Activity

In a study assessing the antioxidant and anti-inflammatory effects of similar pyrazole derivatives, it was found that these compounds significantly reduced oxidative stress markers in cellular models. The docking studies indicated strong interactions between the compounds and targets involved in oxidative stress pathways, confirming their potential therapeutic effects .

Case Study 2: Antimicrobial Efficacy

A series of derivatives based on the pyrazole scaffold were synthesized and tested for their antimicrobial activity. Among these, compounds with electron-withdrawing groups exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the pyrazole structure could lead to more potent antimicrobial agents .

The biological activities of this compound are primarily mediated through:

  • Antioxidant Mechanism : Scavenging free radicals and reducing oxidative damage.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and modulation of signaling pathways.
  • Antimicrobial Mechanism : Disruption of microbial cell wall synthesis and function.

Research Findings Summary Table

Biological ActivityMechanismReferences
AntioxidantScavenging free radicals ,
Anti-inflammatoryInhibition of cytokines ,
AntimicrobialDisruption of cell wall

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(5-aryl-3-aryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves Claisen-Schmidt condensation of substituted acetophenones with aromatic aldehydes to form chalcones, followed by cyclization with hydrazine hydrate in acetic acid under reflux (6–8 hours). For example:

  • Step 1 : (2E)-Chalcone intermediates are synthesized by reacting 3-substituted acetophenones with substituted benzaldehydes in ethanol using piperidine as a catalyst .
  • Step 2 : Cyclization with hydrazine hydrate yields the pyrazoline core. Reaction optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of chalcone to hydrazine), solvent selection (acetic acid for regioselectivity), and temperature control (reflux at ~110°C) .
  • Purification : Recrystallization from ethanol or DMF yields crystals suitable for X-ray diffraction (XRD) studies .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify substituent positions and confirm regioselectivity. For example, the pyrazoline ring protons (N–CH2_2) appear as doublets at δ 3.2–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • Single-Crystal XRD : Crystals grown via slow evaporation (e.g., from ethanol/DMF) are analyzed using Mo-Kα radiation (λ = 0.71073 Å). Data refinement with SHELXL (via Olex2 or APEX3) resolves bond lengths (e.g., C–N = 1.33–1.38 Å) and dihedral angles between aromatic rings (e.g., 76.67° in related structures) .
  • FT-IR : Stretching vibrations for C=O (1680–1700 cm1^{-1}) and C–F (1220–1250 cm1^{-1}) confirm functional groups .

Q. How are hydrogen-bonding networks and crystal packing analyzed in pyrazoline derivatives?

Methodological Answer:

  • Hydrogen Bonding : Intermolecular interactions (e.g., C–H···O, C–H···π) are identified using Mercury or PLATON . For example, bifurcated C5–H5A···O2 and C16–H16B···O2 hydrogen bonds form 1D chains along the [010] direction .
  • Packing Analysis : π–π stacking (3.8–4.2 Å) between aromatic rings and van der Waals interactions stabilize the crystal lattice. Hirshfeld surface analysis quantifies contact contributions (e.g., H···H = 50–60%, C···H = 20–30%) .

Advanced Research Questions

Q. How do substituents (e.g., 3-fluorophenyl vs. 3-methoxyphenyl) influence the compound’s bioactivity and electronic properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -F) enhance antimicrobial activity by increasing electrophilicity, while electron-donating groups (e.g., -OCH3_3) improve solubility. Comparative assays against S. aureus and C. albicans show MIC values varying by 2–4× depending on substituent position .
  • Computational Studies : DFT calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gap = 4.5–5.0 eV) and electrostatic potential maps, correlating with experimental inhibition of acetylcholinesterase (AChE) (Ki_i = 22.7–109.1 nM) .

Q. How are contradictions in biological activity data resolved across studies?

Methodological Answer:

  • Experimental Variability : Discrepancies in MIC values (e.g., 4a vs. 4d in antifungal assays) are addressed by standardizing protocols (e.g., CLSI guidelines for broth microdilution) and controlling variables like inoculum size (1–5 × 105^5 CFU/mL) .
  • Meta-Analysis : Cross-referencing crystallographic data (e.g., dihedral angles) with bioactivity reveals that planar conformations (dihedral < 10°) enhance binding to enzyme active sites (e.g., hCA II) .

Q. What strategies are used for molecular docking and dynamics simulations to study enzyme inhibition?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve AChE/hCA II structures from PDB (e.g., 4EY7), remove water, add hydrogens.
    • Ligand Preparation : Optimize geometry at M06-L/6-31+G(d,p) level and assign charges (e.g., Gasteiger).
    • Binding Site Analysis : Grid boxes (20 × 20 × 20 Å) centered on catalytic residues (e.g., His447 in AChE).
    • Scoring : AutoDock Vina or Glide (docking score ≤ −7.0 kcal/mol correlates with Ki_i < 50 nM) .
  • MD Simulations : Run 100 ns trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes. Metrics include RMSD (<2.5 Å) and hydrogen bond persistence (>70% occupancy) .

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